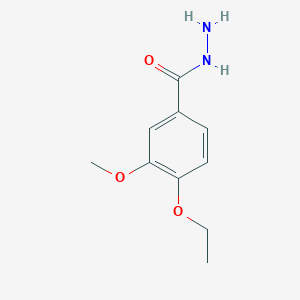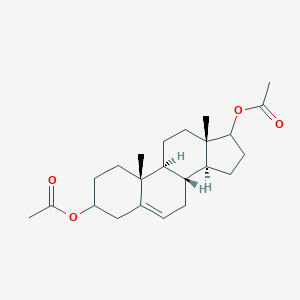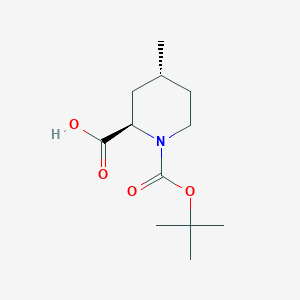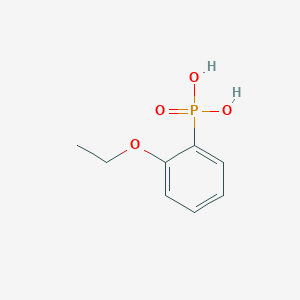
(2-Ethoxyphenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyphenyl)phosphonic acid, also known as ethylphenylphosphonic acid or EPPhA, is a chemical compound with the molecular formula C8H11O3P. It is a white crystalline solid that is soluble in water and organic solvents. EPPhA has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of EPPhA in its various applications is not fully understood. In herbicidal activity, it is believed to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is involved in the biosynthesis of aromatic amino acids. In anti-inflammatory and anti-tumor activity, it is believed to inhibit the activation of nuclear factor-kappa B and the production of pro-inflammatory cytokines. In materials science, it is believed to act as a flame retardant by releasing phosphoric acid upon exposure to heat, which forms a protective layer on the surface of the material.
Biochemical and Physiological Effects
EPPhA has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In animal studies, it has been found to cause liver and kidney damage at high doses. It has also been found to induce oxidative stress and DNA damage in various cell lines. However, the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPhA has several advantages and limitations for laboratory experiments. Its high solubility in water and organic solvents makes it easy to handle and manipulate. Its herbicidal activity against various weeds makes it a potential alternative to traditional herbicides. However, its potential toxicity and limited understanding of its mechanisms of action make it a challenging compound to work with.
Direcciones Futuras
There are several future directions for research on EPPhA. In agriculture, further studies are needed to optimize its herbicidal activity and evaluate its potential for use in integrated weed management strategies. In pharmaceuticals, further studies are needed to elucidate its mechanisms of action and evaluate its potential for use in the treatment of various diseases. In materials science, further studies are needed to optimize its flame retardant properties and evaluate its potential for use in various applications, including textiles and electronics.
Conclusion
EPPhA is a promising compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations and to optimize its applications in various fields.
Métodos De Síntesis
EPPhA can be synthesized through various methods, including the reaction of phenylphosphonic acid with ethanol, the reaction of phenol with phosphorus trichloride and ethyl alcohol, or the reaction of phenol with phosphorus oxychloride and ethanol. The most common method involves the reaction of phenylphosphonic acid with ethanol under reflux conditions.
Aplicaciones Científicas De Investigación
EPPhA has been extensively studied for its potential applications in various fields of science. In agriculture, it has been found to exhibit herbicidal activity against various weeds, making it a potential alternative to traditional herbicides. In pharmaceuticals, EPPhA has been investigated for its potential use as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in materials science as a flame retardant and a precursor for the synthesis of phosphonate-based polymers.
Propiedades
Número CAS |
111192-83-7 |
|---|---|
Fórmula molecular |
C8H11O4P |
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
(2-ethoxyphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O4P/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |
Clave InChI |
WFVRXVRYNFRUHQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1P(=O)(O)O |
SMILES canónico |
CCOC1=CC=CC=C1P(=O)(O)O |
Sinónimos |
Phosphonic acid, (2-ethoxyphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



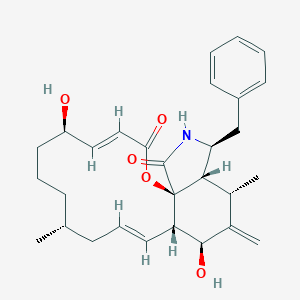
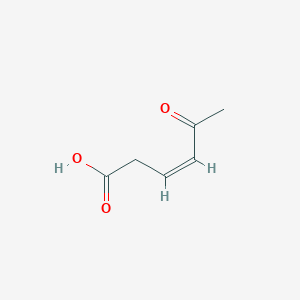


![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
